- Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell CulturesJournal of Medicinal Chemistry, 2007, 50(9), 2040-2048,
Cas no 937367-26-5 (tert-Butyl 11-aminoundecylcarbamate)

937367-26-5 structure
Nome del prodotto:tert-Butyl 11-aminoundecylcarbamate
tert-Butyl 11-aminoundecylcarbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl 11-aminoundecylcarbamate
- 1,1-Dimethylethyl N-(11-aminoundecyl)carbamate (ACI)
- tert-Butyl (11-aminoundecyl)carbamate
- 937367-26-5
- tert-butyl N-(11-aminoundecyl)carbamate
- BTKYLHCVXRGFLC-UHFFFAOYSA-N
- F79902
- N-Boc-undecane-1,11-diamine
- BP-28259
- N1-Boc-undecane-1,11-diamine
- SY343530
- MFCD02094502
- CS-0197523
- C16H34N2O2
- SCHEMBL964035
- DB-144557
-
- Inchi: 1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19)
- Chiave InChI: BTKYLHCVXRGFLC-UHFFFAOYSA-N
- Sorrisi: O(C(NCCCCCCCCCCCN)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 286.262028332g/mol
- Massa monoisotopica: 286.262028332g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 13
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 64.4
- XLogP3: 4.1
tert-Butyl 11-aminoundecylcarbamate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JMKW-500mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 500mg |
$439.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-100mg |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 100mg |
¥1607.00 | 2024-04-24 | |
Aaron | AR01JMKW-50mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 50mg |
$122.00 | 2025-02-11 | |
Aaron | AR01JMKW-100mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 100mg |
$154.00 | 2025-02-11 | |
Aaron | AR01JMKW-1g |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 1g |
$699.00 | 2025-02-11 | |
1PlusChem | 1P01JMCK-100mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 100mg |
$184.00 | 2024-04-20 | |
1PlusChem | 1P01JMCK-50mg |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 95% | 50mg |
$130.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-1g |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 1g |
¥7912.00 | 2024-04-24 | |
1PlusChem | 1P01JMCK-1g |
N-Boc-undecane-1,11-diamine |
937367-26-5 | 97% | 1g |
$610.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-250mg |
tert-Butyl (11-aminoundecyl)carbamate |
937367-26-5 | 95% | 250mg |
¥2541.00 | 2024-04-24 |
tert-Butyl 11-aminoundecylcarbamate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Chloroform ; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Chloroform ; rt; 20 h, rt
Riferimento
- Preparation of peptide conjugates as IRAK4 protein kinase degraders, United States, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Aliphatic pyrazinoylguanidine sodium channel blockers with beta agonist activity, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Chloroform ; rt; overnight, rt
Riferimento
- Oxobenzindolizinoquinolines as cytotoxic agents and their preparation, pharmaceutical compositions and us ein the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Phenyl substituted pyrazinoylguanidine sodium channel blockers possessing beta agonist activity, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Chloroform ; rt; 24 h, rt
Riferimento
- Preparation of N-substituted indenoisoquinolines as Topoisomerase 1 inhibitors for the treatment of cancer, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Chloroform ; rt; overnight, rt
Riferimento
- Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: Investigating the hypothesis of shared structure-activity relationshipsBioorganic & Medicinal Chemistry, 2009, 17(20), 7145-7155,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Chloroform ; rt; 24 h, rt
Riferimento
- Preparation of N-substituted indenoisoquinolines as antitumor agents and pharmaceutical formulations containing them, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Chloroform , 1,4-Dioxane ; rt; 24 h, rt
Riferimento
- Preparation of N-substituted indenoisoquinolines having topoisomerase I inhibitory activity, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; 10 h, rt; 12 h, rt
Riferimento
- Preparation of pyrazinoylguanidines as sodium channel blockers with β-agonist activity, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; 12 h, rt
Riferimento
- Preparation of phenylpyrazinoylguanidines as sodium channel blockers possessing β-agonist activity, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 12 h, 25 °C
Riferimento
- Preparation of bifunctional compounds as HMG-CoA reductase degradation-inducing compounds, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Chloroform ; rt
Riferimento
- Synthesis and use of N-substituted indenoisoquinoline compounds as dual tyrosyl-DNA phosphodiesterase I (Tdp1)- topoisomerase I (Top1) inhibitors, United States, , ,
tert-Butyl 11-aminoundecylcarbamate Raw materials
tert-Butyl 11-aminoundecylcarbamate Preparation Products
tert-Butyl 11-aminoundecylcarbamate Letteratura correlata
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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